
(Z)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H18F3N3OS and its molecular weight is 405.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activities
A new series of thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds, designed through a molecular hybridization approach, exhibited significant antimicrobial activities against bacterial and fungal strains such as B. subtilis and C. albicans. Additionally, some derivatives demonstrated considerable cytotoxic efficacy against human leukemia and lung carcinoma cell lines, underscoring their potential as anticancer agents (Feitoza et al., 2012).
Anti-Toxoplasma gondii Activity
Another study focused on the synthesis of thiazolidin-4-one derivatives to assess their anti-Toxoplasma gondii and antimicrobial effects. The findings indicated that all compounds significantly reduced the percentage of infected cells and the number of tachyzoites, suggesting these derivatives as effective agents against intracellular parasites. Moreover, some compounds exhibited comparable activity to standard drugs against Mycobacterium luteus, Mycobacterium tuberculosis, and Candida spp., demonstrating their broad-spectrum antimicrobial potential (de Aquino et al., 2008).
Antihyperglycemic Activity
Research into thiazolidinone derivatives also extends to their antihyperglycemic properties. A particular study synthesized a new thiazolidinone derivative and evaluated its influence on biochemical blood indexes. This compound exhibited a mild hypoglycemic effect upon prolonged administration without inducing notable adverse effects, making it a potential candidate for diabetes treatment (Perepelytsya et al., 2017).
Structural and Physical Properties
The structural and physical properties of thiazolidin-4-one derivatives have been characterized using various spectroscopic and X-ray diffraction techniques. These studies not only confirm the molecular structures but also provide insights into the compounds' stability, molecular electrostatic potential, and chemical reactivity, which are crucial for understanding their biological activities (Megrouss et al., 2019).
Eigenschaften
IUPAC Name |
(2Z)-2-[(Z)-1-(4-methylphenyl)ethylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-12-6-8-15(9-7-12)13(2)25-26-19-24-18(27)17(28-19)11-14-4-3-5-16(10-14)20(21,22)23/h3-10,17H,11H2,1-2H3,(H,24,26,27)/b25-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUACNLALPTUFJ-MXAYSNPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2555340.png)
![5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2555341.png)
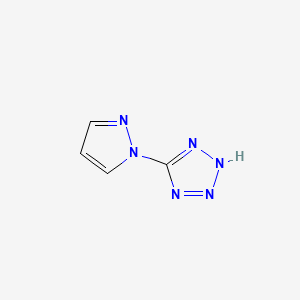

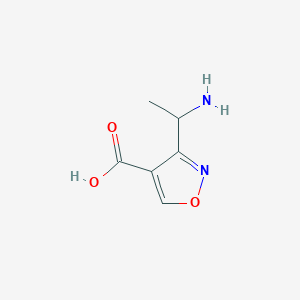
![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)
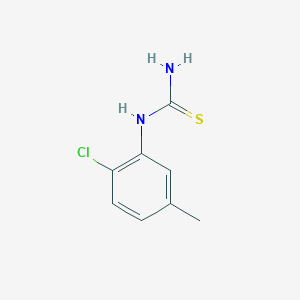
![N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2555350.png)
![1-(2,2-Dioxo-3,3a,4,6,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2555353.png)
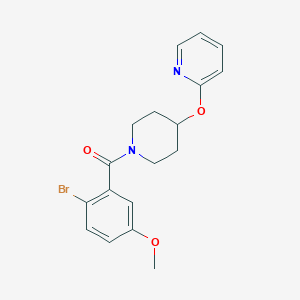
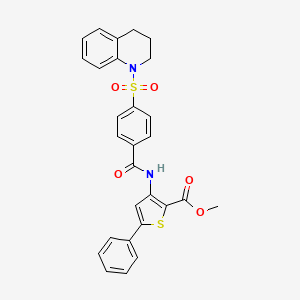
![2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2555359.png)
methanone](/img/structure/B2555360.png)
